molecular formula C21H21N B085728 Cyproheptadine CAS No. 129-03-3

Cyproheptadine

Numéro de catalogue B085728
Numéro CAS: 129-03-3
Poids moléculaire: 287.4 g/mol
Clé InChI: JJCFRYNCJDLXIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyproheptadine is an antihistamine that reduces the effects of natural chemical histamine in the body . It is used to treat sneezing, runny nose, itching, red or watery eyes, and other symptoms of seasonal allergies (hay fever). It is also used to treat other conditions such as eczema or skin reactions to insect bites . Cyproheptadine is sometimes used to treat certain types of headaches, including migraines .


Molecular Structure Analysis

Cyproheptadine has a molecular formula of C21H21N . It is a white to slightly yellowish crystalline solid . The molecular weight of the anhydrous salt is 350.89 .


Chemical Reactions Analysis

Cyproheptadine is used in various chemical reactions. For instance, it has been used in liquid phase microextraction and solvent bar in biological fluids .


Physical And Chemical Properties Analysis

Cyproheptadine hydrochloride is a white to slightly yellowish crystalline solid . It is soluble in water, freely soluble in methanol, sparingly soluble in ethanol, soluble in chloroform, and practically insoluble in ether .

Applications De Recherche Scientifique

Application in COVID-19 Treatment

Scientific Field

Medical Science, Pharmacology

Summary of Application

Cyproheptadine (CYP) is an antihistaminic and anti-serotonin drug used to improve the clinical course of hospitalized patients severely affected by COVID-19 and requiring supplemental oxygen .

Methods of Application

A thin layer chromatography (TLC)-densitometry method was developed and validated for the estimation of CYP and its impurity, dibenzosuberone and its degradation product: 10, 11-dihydroxy-dibenzosuberone .

Results or Outcomes

The proposed method was applied on CYP pharmaceutical formulation whose results showed no significant difference from results of the reported chromatographic method regarding accuracy and precision .

Application in Allergic Reactions

Summary of Application

Cyproheptadine HCl (CPH) is a sedating antihistamine with antimuscarinic, serotonin-antagonist and calcium-channel blocking actions. It is used for the symptomatic relief of allergic conditions including urticaria, angioedema, rhinitis, conjunctivitis and in pruritic skin disorders .

Methods of Application

A sensitive, accurate and selective RP-HPLC method for simultaneous determination of cyproheptadine HCl (CPH), its impurity B (dibenzosuberone) and CPH oxidative degradation product (10,11-dihydroxy-dibenzosuberone) in bulk powder and in pharmaceutical formulation .

Results or Outcomes

The proposed method has been validated as per ICH guidelines using pure forms of CPH, its impurity and degradation product in pharmaceutical formulation with an accuracy of 100.48, 100.16 and 100.11, respectively .

Application as an Appetite Stimulant

Summary of Application

Cyproheptadine hydrochloride is a serotonin antagonist and histamine H1 blocker used as an appetite stimulant .

Methods of Application

Not specified.

Results or Outcomes

Application in Hepatocellular Carcinoma

Scientific Field

Medical Science, Oncology

Summary of Application

Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells .

Results or Outcomes

Application in Serotonin Toxicity

Summary of Application

Cyproheptadine is used in the treatment of Serotonin Toxicity (ST), a serious clinical entity caused by drug-induced serotonin excess in the central nervous system . Animal studies and some human data indicate that activation of specific serotonin receptor subtypes, namely 5-HT1A and 5-HT2A, are involved in ST pathophysiology .

Results or Outcomes

Published articles concerning the use of cyproheptadine for treating ST are exclusively case reports and case series . Most provide very low-quality evidence and the remaining few provide low-quality evidence .

Application in Digestive Disorders and Migraine Prophylaxis

Summary of Application

Cyproheptadine has been evaluated for functional digestive disorders and migraine prophylaxis .

Results or Outcomes

Application in Psychiatric Indications

Scientific Field

Medical Science, Psychiatry

Summary of Application

Cyproheptadine has a unique pharmacologic portfolio that speaks to the idea of a pluripotent molecule beyond an antiallergic agent which can expand its therapeutic potential to address a multitude of psychiatric indications .

Results or Outcomes

Application in Baclofen Withdrawal

Summary of Application

Cyproheptadine is a first-generation piperidine antihistamine that is an antagonist at H1 receptors and some serotonin receptor subtypes . Off-label, it has been used for its antiserotonergic properties including appetite stimulation in chronic disease, migraine prophylaxis, treatment of pruritus and spasticity associated with spinal cord injury, and management of serotonin syndromes . Its use as an adjuvant in the treatment of baclofen withdrawal has also been reported .

Safety And Hazards

Cyproheptadine may cause serious side effects. Stop using cyproheptadine and call your doctor at once if you have: a light-headed feeling, like you might pass out; tremor, seizure (convulsions); confusion, hallucinations; little or no urination; fast or pounding heartbeats; easy bruising or bleeding; ringing in your ears; or pale or yellowed skin, dark colored urine, fever, weakness . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye damage, and may be toxic if swallowed .

Orientations Futures

Cyproheptadine can be considered a safe drug. Mild neurological effects appear to be frequent, and hepatotoxicity is uncommon to rare. Randomized controlled trials are needed to evaluate the safety and efficacy of cyproheptadine before authorization for appetite stimulation, especially in young children as studies at this age are lacking .

Propriétés

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCFRYNCJDLXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022872
Record name Cyproheptadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER; ODORLESS; SLIGHT BITTER TASTE; NONHYGROSCOPIC; 1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER; PRACTICALLY INSOL IN ETHER /HCL/, 1.36e-02 g/L
Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cyproheptadine appears to exert its antihistamine and antiserotonin effects by competing with free histamine and serotonin for binding at their respective receptors. Antagonism of serotonin on the appetite center of the hypothalamus may account for cyproheptadine's ability to stimulate the appetite., CYPROHEPTADINE...IS A SEROTONIN & HISTAMINE ANTAGONIST..., ... It is an effective H1 blocker. Cyproheptadine also has prominent 5-H blocking activity on smooth muscle by virtue of its binding to 5-HT2A receptors. ... It has weak anticholinergic activity and possess mild central depressant properties.
Record name Cyproheptadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cyproheptadine

Color/Form

CRYSTALS FROM DIL ETHANOL

CAS RN

129-03-3
Record name Cyproheptadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyproheptadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyproheptadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyproheptadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyproheptadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYPROHEPTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YHB6175DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112.3-113.3, 112.3-113.3 °C, 215 - 217 °C
Record name Cyproheptadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyproheptadine
Reactant of Route 2
Reactant of Route 2
Cyproheptadine
Reactant of Route 3
Cyproheptadine
Reactant of Route 4
Cyproheptadine
Reactant of Route 5
Cyproheptadine
Reactant of Route 6
Cyproheptadine

Citations

For This Compound
30,200
Citations
WW McDaniel - Annals of Pharmacotherapy, 2001 - journals.sagepub.com
… syndrome by cyproheptadine may serve as a specific suppressive test for the condition, and possibly may add to our understanding of the syndrome. Treatment with cyproheptadine is …
Number of citations: 106 journals.sagepub.com
A Graudins, A Stearman, B Chan - The Journal of emergency medicine, 1998 - Elsevier
… from cyproheptadine use. The role of specific serotonin receptor antagonists such as cyproheptadine in the … Currently, it is unknown whether cyproheptadine modifies patient outcome. …
Number of citations: 332 www.sciencedirect.com
ME Harrison, ML Norris, A Robinson, W Spettigue… - Appetite, 2019 - Elsevier
Objective A systematic review identifying the use of cyproheptadine (CY) as an appetite stimulant was completed. Method Studies of any design exploring the efficacy of CY as an …
Number of citations: 46 www.sciencedirect.com
SE Greenway, AT Pack… - … : The Journal of Human …, 1995 - Wiley Online Library
… cyproheptadine HC1 would alter the affect of a depressed person. In a pilot study to test that hypothesis, we treated six depressed patients with cyproheptadine … that cyproheptadine may …
DT Krieger, L Amorosa, F Linick - New England Journal of …, 1975 - Mass Medical Soc
… Cyproheptadine does not interfere with any of the … of cyproheptadine therapy) to minimize any possible effects of spontaneous intermittency of corticosteroid excretion. Cyproheptadine …
Number of citations: 386 www.nejm.org
T Silverstone, D Schuyler - Psychopharmacologia, 1975 - Springer
… reference to the effect of cyproheptadine on hunger, the present study was undertaken. … on cyproheptadine than on placebo (Table 2). The mean weight gain on cyproheptadine was …
Number of citations: 94 link.springer.com
S Madani, O Cortes, R Thomas - Journal of Pediatric …, 2016 - journals.lww.com
Objective: The objective of this study was to evaluate clinical improvement and safety with use of cyproheptadine in functional gastrointestinal disorders (FGIDs) in children. Methods: …
Number of citations: 66 journals.lww.com
HY Aboul-Enein, AA Al-Badr - Analytical Profiles of Drug Substances, 1981 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, drug metabolism, pharmacology, and method of analysis of cyptoheptadine. The compound is a white to …
Number of citations: 2 www.sciencedirect.com
NM Watemberg, KS Roth, FK Alehan, CE Epstein - Pediatrics, 1999 - publications.aap.org
… diagnosed with migraine, and cyproheptadine 4 mg (0.1 mg/… , and his mother restarted cyproheptadine at the prescribed … Examination of the prescribed cyproheptadine bottle showed …
Number of citations: 48 publications.aap.org
X Mao, S Liang, R Hurren, M Gronda… - Blood, The Journal …, 2008 - ashpublications.org
… that cyproheptadine inhibits the transactivation of cyclin D2 through mechanisms independent of c-maf. Cyproheptadine is a … In this report, we evaluated the effects of cyproheptadine on …
Number of citations: 57 ashpublications.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.